3-(Pyrimidin-5-yl)propan-1-amine
Overview
Description
3-(Pyrimidin-5-yl)propan-1-amine is an organic compound that features a pyrimidine ring attached to a propylamine chain
Scientific Research Applications
3-(Pyrimidin-5-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Safety and Hazards
Safety is a crucial aspect when dealing with chemicals. For instance, 3-(pyrrolidin-1-yl)propan-1-amine, a compound with a similar structure, is toxic if swallowed. Therefore, it’s important to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .
Future Directions
The future directions of research involving 3-(Pyrimidin-5-yl)propan-1-amine could involve the design of biologically active compounds. A regiospecific approach to the synthesis of imidazo-[1,2-a]pyrimidin-5(1H)-ones is the cyclization of 3-(prop-2-yn-1-yl)isocytosines by the action of alkylating agents in the presence of a base .
Relevant Papers There are several papers relevant to this compound. For instance, a paper discusses the anticancer activity of pyrimidines and triazolopyrimidines, which are antiproliferative agents exhibiting COX-1/2 inhibitory potential .
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 3-(Pyrimidin-5-yl)propan-1-amine may interact with these targets to exert its effects.
Biochemical Pathways
Given the known targets of pyrimidine derivatives, it is likely that this compound affects pathways related to inflammation and immune response .
Result of Action
Given its potential anti-inflammatory effects, it may result in the reduction of inflammation and associated symptoms .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives have been used in the synthesis of various heterocyclic compounds . The α-aminoamidines obtained from aminonitriles can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .
Temporal Effects in Laboratory Settings
It is known that the compound has a storage temperature at room temperature .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)propan-1-amine typically involves the reaction of pyrimidine derivatives with propylamine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction between a pyrimidine halide and propylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrimidin-5-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted amines or amides.
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)propan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(Pyrimidin-4-yl)propan-1-amine: Similar structure but with the pyrimidine ring attached at a different position.
3-(Pyrimidin-2-yl)propan-1-amine: Another isomer with the pyrimidine ring attached at the 2-position.
Uniqueness
3-(Pyrimidin-5-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-pyrimidin-5-ylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,1-3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXSHHNKFBLSFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577067 | |
Record name | 3-(Pyrimidin-5-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112104-02-6 | |
Record name | 3-(Pyrimidin-5-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrimidin-5-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.